molecular formula C10H19NO2 B6599631 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol CAS No. 1602596-66-6

2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol

Cat. No. B6599631
CAS RN: 1602596-66-6
M. Wt: 185.26 g/mol
InChI Key: XVPZGDXOLMPGAL-UHFFFAOYSA-N
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Description

2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol, also known as 4-Morpholine-methylcyclopropane-1-ethanol (4-MMC-1-E), is an organic compound with a wide range of uses in scientific research. It is a secondary alcohol with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol. 4-MMC-1-E belongs to the class of morpholine derivatives and is an important intermediate in the synthesis of various compounds.

Scientific Research Applications

4-MMC-1-E has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds including morpholine derivatives, cyclopropanes, and other organic molecules. It is also used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 4-MMC-1-E has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds.

Mechanism of Action

4-MMC-1-E acts as a proton acceptor and is capable of forming hydrogen bonds with other molecules. It is also capable of forming intramolecular hydrogen bonds, which can affect the conformation of the molecule. Additionally, 4-MMC-1-E can form intermolecular hydrogen bonds with other molecules, which can affect the physical properties of the molecule such as its solubility.
Biochemical and Physiological Effects
4-MMC-1-E has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the activity of the enzyme acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory and anti-microbial activity.

Advantages and Limitations for Lab Experiments

The main advantage of 4-MMC-1-E is its versatility in the synthesis of various compounds. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be readily obtained from commercial suppliers. One limitation of 4-MMC-1-E is its poor solubility in water, which can limit its use in certain reactions.

Future Directions

There are a number of potential future directions for research involving 4-MMC-1-E. These include further investigation into its biochemical and physiological effects, as well as potential applications in drug development and the synthesis of peptides and peptidomimetics. Additionally, further research could be done to explore the potential of 4-MMC-1-E as a catalyst for organic reactions and to investigate its ability to form intermolecular hydrogen bonds. Finally, further research could be done to explore the potential of 4-MMC-1-E as a building block for the synthesis of other organic molecules.

Synthesis Methods

The synthesis of 4-MMC-1-E can be achieved through an S N 2 reaction of 1-cyclopropyl-4-morpholine-methyl-ethanol with sodium bromide in aqueous solution. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature for 24 hours. The product is then isolated and purified by column chromatography to obtain pure 4-MMC-1-E.

properties

IUPAC Name

2-[1-(morpholin-4-ylmethyl)cyclopropyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-6-3-10(1-2-10)9-11-4-7-13-8-5-11/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZGDXOLMPGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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